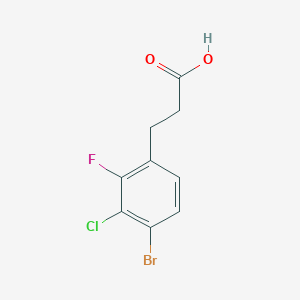
3-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7BrClFO2 It is a derivative of propanoic acid, featuring a phenyl ring substituted with bromine, chlorine, and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-chloro-2-fluorobenzene and propanoic acid.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon (Pd/C) or a similar catalyst.
Reaction Steps: The key steps include halogenation, where the bromine, chlorine, and fluorine atoms are introduced onto the phenyl ring, followed by the addition of the propanoic acid moiety through a coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
3-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(4-Bromo-2-chlorophenyl)propanoic acid
- 3-(4-Fluorophenyl)propanoic acid
- 3-(4-Chlorophenyl)propanoic acid
Uniqueness
3-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid is unique due to the presence of three different halogen atoms on the phenyl ring. This unique substitution pattern can lead to distinct chemical and biological properties compared to other similar compounds. The combination of bromine, chlorine, and fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets.
特性
分子式 |
C9H7BrClFO2 |
|---|---|
分子量 |
281.50 g/mol |
IUPAC名 |
3-(4-bromo-3-chloro-2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7BrClFO2/c10-6-3-1-5(2-4-7(13)14)9(12)8(6)11/h1,3H,2,4H2,(H,13,14) |
InChIキー |
VSZPXHQAAXNIFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CCC(=O)O)F)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


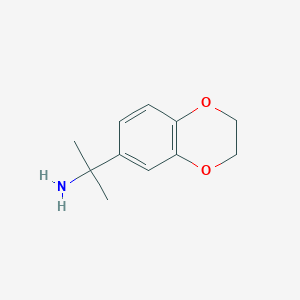
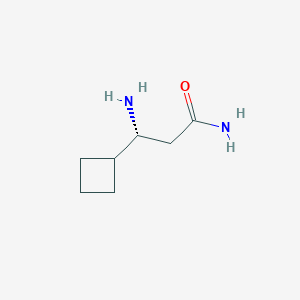
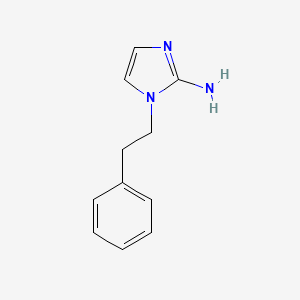
![[3-(1-Methylcyclopropyl)phenyl]methanamine](/img/structure/B13318482.png)
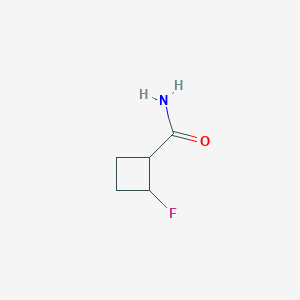
![N-[3-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13318489.png)
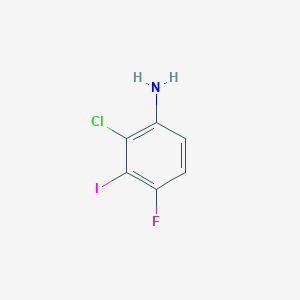
![4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13318510.png)
![2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol](/img/structure/B13318511.png)
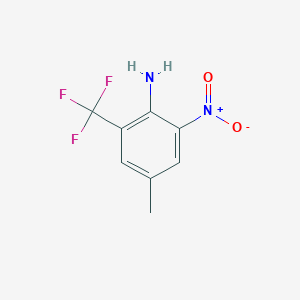
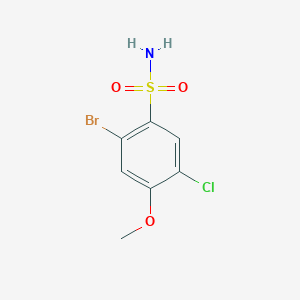
![2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13318526.png)
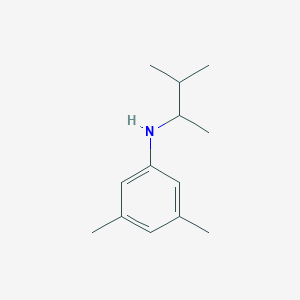
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13318544.png)
